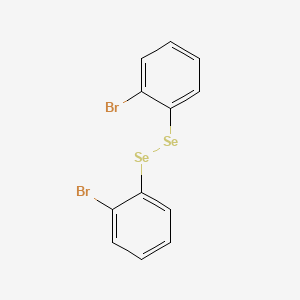
Bis(2-bromophenyl)diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromophenyl)diselane is an organoselenium compound with the molecular formula C12H8Br2Se2 It is characterized by the presence of two bromophenyl groups attached to a diselane (Se-Se) bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-bromophenyl)diselane typically involves the reaction of selenium metal with 2-bromoiodobenzene in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures. Copper oxide nanoparticles are often used as a catalyst to facilitate the reaction .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: It can participate in substitution reactions where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(2-bromophenyl)diselane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds and in the study of selenium chemistry.
Biology: The compound is investigated for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: It is used in the synthesis of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Bis(2-bromophenyl)diselane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through the formation of selenoenzymes or by altering the redox state of cellular components .
Comparación Con Compuestos Similares
Diphenyl diselenide: Similar structure but without bromine atoms.
1,8-Diselenonaphthalene: Contains a naphthalene ring instead of phenyl groups.
Uniqueness: Bis(2-bromophenyl)diselane is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it can undergo. The bromine atoms also provide sites for further functionalization, making it a versatile compound for various synthetic applications .
Propiedades
Número CAS |
71112-92-0 |
|---|---|
Fórmula molecular |
C12H8Br2Se2 |
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
1-bromo-2-[(2-bromophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8Br2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
Clave InChI |
NPRXJMKZQMFDRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[Se][Se]C2=CC=CC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















